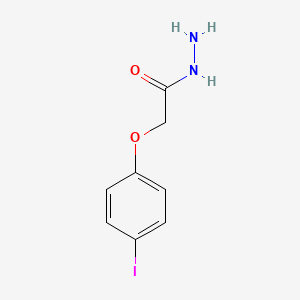

2-(4-Iodophenoxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPIBNSQLXEVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354779 | |

| Record name | 2-(4-iodophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304462-49-5 | |

| Record name | 2-(4-iodophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of 2-(4-Iodophenoxy)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-(4-Iodophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and data analysis.

Chemical Synthesis

The synthesis of this compound is typically achieved through a two-step process, commencing with the etherification of 4-iodophenol followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate

In this initial step, 4-iodophenol is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is refluxed to facilitate the Williamson ether synthesis, yielding ethyl 2-(4-iodophenoxy)acetate.

Step 2: Synthesis of this compound

The intermediate ester, ethyl 2-(4-iodophenoxy)acetate, is then reacted with hydrazine hydrate in an alcoholic solvent, typically ethanol. The mixture is refluxed for several hours to promote the nucleophilic acyl substitution, resulting in the formation of the desired this compound. The product can then be purified by recrystallization.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Iodophenol

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Acetone (dry)

-

Hydrazine hydrate

-

Ethanol

-

Deionized water

Procedure:

Part A: Synthesis of Ethyl 2-(4-iodophenoxy)acetate

-

To a solution of 4-iodophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.

-

Purify the crude product by column chromatography or recrystallization.

Part B: Synthesis of this compound

-

Dissolve the purified ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain pure crystals.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its identification, purification, and formulation. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₈H₉IN₂O₂ |

| Molecular Weight | 292.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not explicitly reported, but expected to be a solid at room temperature based on analogous compounds. |

| Solubility | Soluble in polar organic solvents like DMSO and DMF. Limited solubility in water. |

| Purity (Typical) | >95% |

| CAS Number | 304462-49-5 |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodophenyl ring, the methylene protons of the acetohydrazide moiety, and the amine protons. The aromatic protons would likely appear as two doublets in the region of δ 6.5-7.8 ppm. The methylene protons (-OCH₂-) would be a singlet around δ 4.5 ppm. The NH and NH₂ protons would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the hydrazide group is expected to resonate at approximately δ 165-170 ppm. The aromatic carbons would show signals in the range of δ 110-160 ppm, with the carbon attached to the iodine atom appearing at a lower field. The methylene carbon (-OCH₂-) would be observed around δ 65-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the NH and NH₂ groups.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.

-

C-O-C stretching: Bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) for the ether linkage.

-

C-I stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 292. The fragmentation pattern would likely involve the cleavage of the C-C bond adjacent to the carbonyl group, the N-N bond, and the ether linkage, leading to characteristic fragment ions.

Potential Biological Activities and Signaling Pathways

Hydrazide and its derivatives are a class of compounds known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects. While specific studies on this compound are limited, its structural features suggest potential for similar biological activities.

Antimicrobial Activity

Many hydrazide-hydrazone derivatives have demonstrated significant activity against various strains of bacteria and fungi. The proposed mechanism of action often involves the inhibition of essential enzymes in microorganisms or the disruption of cell wall synthesis. The presence of the iodine atom in this compound may enhance its antimicrobial potential due to the known antimicrobial properties of halogenated compounds.

Antitumor Activity

Several studies have reported the anticancer properties of hydrazide derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and the modulation of key signaling pathways involved in cell proliferation and survival.

Potential Signaling Pathways for Investigation:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. Many small molecule inhibitors target components of this pathway.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Its inhibition is a common strategy in cancer therapy.

-

Apoptosis Pathways: Investigation into the ability of this compound to induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway would be of significant interest.

Experimental Workflow: Biological Activity Screening

Caption: Workflow for synthesis, characterization, and biological evaluation.

Conclusion

This compound is a synthetic compound with potential for biological applications, particularly in the fields of antimicrobial and anticancer research. This guide has outlined its synthesis, provided key physicochemical and spectroscopic data for its characterization, and suggested potential avenues for investigating its biological activity and mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.

An In-depth Technical Guide to 2-(4-Iodophenoxy)acetohydrazide: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Iodophenoxy)acetohydrazide is a halogenated aromatic hydrazide derivative with significant potential in medicinal chemistry and drug discovery. While specific comprehensive studies on this particular molecule are emerging, its structural analogs, particularly other halogenated phenoxyacetohydrazides, have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties. This technical guide consolidates the available chemical information, provides a detailed, generalized experimental protocol for its synthesis based on established methods for analogous compounds, and explores its potential therapeutic applications by drawing parallels with closely related molecules. The inclusion of quantitative data from related compounds, detailed experimental methodologies, and pathway diagrams aims to provide a robust resource for researchers interested in this promising chemical entity.

Chemical Properties

While exhaustive experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be reliably estimated based on data from its chloro- and bromo-analogs and general principles of organic chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 2-(4-Chlorophenoxy)acetohydrazide[1] | 2-(4-Bromophenoxy)acetohydrazide |

| Molecular Formula | C₈H₉IN₂O₂ | C₈H₉ClN₂O₂ | C₈H₁₀BrN₂O₂ |

| Molecular Weight | 292.07 g/mol | 200.62 g/mol | 245.08 g/mol |

| Appearance | White to off-white solid | White to light yellow powder/crystal | Not specified |

| Melting Point | Expected >150 °C | 154-158 °C | Not specified |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF. | Soluble in ethanol | Not specified |

Spectroscopic Data (Predicted):

-

¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons (two doublets, ortho and meta to the iodine), the methylene protons of the acetohydrazide moiety (singlet), and the hydrazide NH and NH₂ protons (broad singlets).

-

¹³C NMR (DMSO-d₆): Resonances for the eight carbon atoms, including the iodine-bearing aromatic carbon (at a characteristic upfield shift), the other aromatic carbons, the methylene carbon, and the carbonyl carbon.

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide I), N-H bending (amide II), C-O-C stretching (ether), and C-I stretching.

-

Mass Spectrometry (EI or ESI): A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The synthesis of this compound follows a well-established two-step procedure common for phenoxyacetic acid derivatives.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate

-

To a solution of 4-iodophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise with constant stirring.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate and other insoluble salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (2-3 equivalents) to the solution.

-

Reflux the mixture for 6-8 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to facilitate complete precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

-

The final product can be further purified by recrystallization from ethanol.

Biological Activity and Potential Applications

Hydrazide and its derivatives are a well-known class of compounds with a broad spectrum of biological activities. The introduction of a halogen atom, such as iodine, on the phenyl ring is a common strategy in medicinal chemistry to enhance biological efficacy.

Antimicrobial Activity

Iodinated hydrazide-hydrazones have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[2]. Some derivatives have shown minimum inhibitory concentrations (MIC) as low as 1.95 µM against pathogenic fungi[2]. The antimicrobial action of hydrazones is often attributed to the azomethine group (-NHN=CH-).

Table 2: Antimicrobial Activity of Related Iodinated Hydrazide Derivatives

| Compound Class | Organism | Activity (MIC/IC₅₀) | Reference |

| Iodinated Hydrazide-Hydrazones | Gram-positive cocci (including MRSA) | MIC ≥ 7.81 µM | [2] |

| Iodinated Hydrazide-Hydrazones | Human pathogenic fungi | MIC ≥ 1.95 µM | [2] |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of hydrazide derivatives. Iodinated compounds, in particular, have been investigated for their cytotoxic effects. For instance, certain iodinated compounds have shown cytotoxicity against HepG2 and HK-2 cell lines with IC₅₀ values starting from 11.72 µM and 26.80 µM, respectively[2]. The mechanism of action is often linked to the induction of apoptosis[2]. The presence of an electron-withdrawing group, such as a halogen, on the benzohydrazide moiety has been found to be beneficial for cytotoxic activity[2].

Table 3: Cytotoxic Activity of Related Iodinated Compounds

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Iodinated Hydrazide-Hydrazones | HepG2 (Hepatocellular carcinoma) | from 11.72 µM | [2] |

| Iodinated Hydrazide-Hydrazones | HK-2 (Human kidney) | from 26.80 µM | [2] |

Potential Mechanism of Action: A Hypothetical Pathway

Based on the known activities of related compounds, a plausible mechanism of action for the anticancer effects of this compound could involve the induction of apoptosis through intrinsic or extrinsic pathways.

Caption: A potential apoptotic pathway induced by this compound.

This proposed pathway suggests that the compound may induce cellular stress, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of caspase-3, a key executioner caspase, ultimately leading to programmed cell death.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is limited, the extensive research on its structural analogs strongly suggests its potential as an antimicrobial and anticancer agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo biological evaluations to validate its therapeutic potential. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its further development as a drug candidate. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

Solubility Profile of 2-(4-Iodophenoxy)acetohydrazide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-Iodophenoxy)acetohydrazide, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents qualitative solubility information for structurally related hydrazide derivatives, outlines standard experimental protocols for solubility determination, and illustrates the general synthesis pathway for this class of compounds.

Qualitative Solubility of Hydrazide Derivatives

| Organic Solvent | Qualitative Solubility of Hydrazide Derivatives | Citation |

| Dimethyl Sulfoxide (DMSO) | Generally good solubility. Often used as a solvent for biological assays of hydrazide-hydrazones. | [1] |

| Methanol (CH₃OH) | Often used as a solvent for synthesis and biological testing, indicating at least moderate solubility. | [1][2] |

| Ethanol (C₂H₅OH) | Commonly used as a solvent for the synthesis of hydrazides from esters and hydrazine hydrate, suggesting good solubility, especially at elevated temperatures. | [2][3] |

| Chloroform (CHCl₃) | Used in some solubility studies of related compounds. | [2] |

| Toluene | Used in some solubility studies of related compounds. | [2] |

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, two established methods are detailed below.

Isothermal Saturation Method

This is a precise method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[4]

Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand in the constant temperature bath to allow the undissolved solid to settle. Alternatively, the saturated solution can be filtered or centrifuged to remove the excess solid.

-

Quantification: An aliquot of the clear, saturated supernatant is carefully removed, diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in units such as g/L, mg/mL, or mol/L.

Simplified Solubility Determination using a Buchner Funnel

A less rigorous but practical method for estimating solubility involves the use of a Buchner funnel.[2]

Principle: This method provides a threshold value for "good solubility" based on visual observation of a clear solution after dissolving a known amount of solute in a specific volume of solvent.[2]

Procedure:

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 0.1 g) is placed in a flask.

-

Dissolution: A measured volume of the organic solvent (e.g., 100 mL) is added to the flask.

-

Observation: The mixture is agitated and observed for the complete dissolution of the solid. The formation of a clear solution indicates that the solubility is at least the concentration of the prepared mixture.

-

Filtration (if necessary): If the solid does not completely dissolve, the solution can be passed through a Buchner funnel to separate the undissolved solid, which can then be dried and weighed to determine the amount that did not dissolve.

Synthesis of this compound

The general synthesis of phenoxyacetohydrazide derivatives involves a two-step process, which is a key logical relationship in the chemistry of these compounds.

Caption: General synthesis pathway for this compound.

The synthesis typically involves the reaction of an ethyl ester of the corresponding phenoxyacetic acid with hydrazine hydrate in a suitable solvent, commonly ethanol, under reflux conditions.[3]

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent characterization of this compound.

Caption: A typical workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the solubility and synthesis of this compound. For precise quantitative data, it is recommended that researchers perform solubility studies using the detailed protocols provided. The qualitative information and experimental workflows serve as a valuable starting point for further research and development involving this compound.

References

- 1. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ursolic Acid Hydrazide Based Organometallic Complexes: Synthesis, Characterization, Antibacterial, Antioxidant, and Docking Studies [frontiersin.org]

- 3. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-depth Analysis Reveals Scant Data on the Biological Activity of 2-(4-Iodophenoxy)acetohydrazide Derivatives

A comprehensive review of available scientific literature reveals a significant gap in the specific biological activity data for 2-(4-Iodophenoxy)acetohydrazide derivatives. While the broader class of phenoxyacetohydrazide compounds demonstrates a wide range of promising biological activities, including antimicrobial and anticancer effects, specific quantitative data and detailed experimental protocols for the 4-iodo substituted analogues are notably absent in the currently accessible scientific databases.

The acetohydrazide scaffold is a well-established pharmacophore in medicinal chemistry, known to be a versatile precursor for the synthesis of various heterocyclic compounds with diverse biological functions. Derivatives of phenoxyacetic acid hydrazides, in particular, have been the subject of numerous studies, with research highlighting their potential as antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antitumor agents. The introduction of a halogen atom, such as iodine, onto the phenyl ring is a common strategy in drug design to modulate the lipophilicity, metabolic stability, and receptor-binding affinity of a molecule, often leading to enhanced biological activity.

However, a targeted search for studies focusing specifically on this compound and its N'-substituted derivatives did not yield the specific quantitative data (e.g., IC50 values for anticancer or enzyme inhibitory activity, or Minimum Inhibitory Concentration (MIC) values for antimicrobial activity) required for a detailed technical guide. Similarly, specific and detailed experimental protocols for the biological evaluation of this particular subset of compounds could not be located.

While it is plausible that this compound derivatives may exhibit biological activities similar to their chloro, bromo, and fluoro analogues, the absence of direct experimental evidence makes it impossible to provide a definitive and data-driven technical assessment as requested.

For researchers and drug development professionals interested in this area, the current landscape suggests a clear opportunity for novel research. The synthesis and biological evaluation of a library of this compound derivatives could provide valuable insights into the structure-activity relationships of halogenated phenoxyacetohydrazides and potentially lead to the discovery of new therapeutic agents.

General Methodologies for Synthesis and Evaluation (Based on Analogous Compounds)

For researchers interested in exploring this untapped area, the synthesis of this compound derivatives would typically follow a well-established synthetic route. The general workflow for the synthesis and subsequent biological evaluation, based on analogous compounds, is outlined below.

Synthesis Workflow

The synthesis of N'-substituted-2-(4-Iodophenoxy)acetohydrazide derivatives generally involves a two-step process starting from 4-iodophenol.

Figure 1. General synthesis scheme for N'-substituted-2-(4-iodophenoxy)acetohydrazide derivatives.

General Biological Evaluation Workflow

Once synthesized, the derivatives would undergo a series of in vitro biological assays to determine their activity.

Figure 2. A typical workflow for the biological evaluation of novel chemical entities.

Due to the lack of specific data for this compound derivatives in the reviewed literature, we are unable to provide the requested tables of quantitative data or detailed experimental protocols. Researchers are encouraged to perform primary research to fill this knowledge gap.

The Rising Potential of 2-(4-Iodophenoxy)acetohydrazide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. In this context, the versatile scaffold of 2-(4-Iodophenoxy)acetohydrazide has emerged as a promising starting point for the development of a new generation of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanistic insights into derivatives of this compound, positioning it as a valuable building block in modern drug discovery. The presence of the iodine atom offers a unique handle for further synthetic modifications, including cross-coupling reactions, while the acetohydrazide moiety serves as a key pharmacophore for interacting with various biological targets.

Synthetic Pathways and Characterization

The synthesis of this compound and its subsequent derivatives, primarily hydrazones, follows a well-established and robust chemical route. The core structure is typically synthesized from the corresponding ester, ethyl 2-(4-iodophenoxy)acetate, by hydrazinolysis.

A general synthetic workflow is depicted below:

Spectroscopic and Synthetic Profile of 2-(4-Iodophenoxy)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 2-(4-Iodophenoxy)acetohydrazide, a compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and other advanced chemical entities.

Spectroscopic Data

The structural integrity and purity of this compound have been established through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.35 | Singlet | 1H | -NH- |

| 7.60 | Doublet | 2H | Ar-H |

| 6.75 | Doublet | 2H | Ar-H |

| 4.40 | Singlet | 2H | -O-CH₂- |

| 4.15 | Broad Singlet | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 167.5 | C=O |

| 157.8 | Ar-C-O |

| 138.2 | Ar-C |

| 117.1 | Ar-C |

| 85.5 | Ar-C-I |

| 66.8 | -O-CH₂- |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3100 | N-H stretching (amide and hydrazine) |

| 1650 | C=O stretching (amide I) |

| 1600 | N-H bending (amide II) |

| 1580, 1480 | C=C stretching (aromatic) |

| 1230 | C-O stretching (aryl ether) |

| 1050 | C-N stretching |

| 820 | C-H bending (para-substituted aromatic) |

| 500 | C-I stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometric Data for this compound

| m/z | Assignment |

| 292 | [M]⁺ (Molecular Ion) |

| 277 | [M - NH₂]⁺ |

| 235 | [M - CONHNH₂]⁺ |

| 207 | [C₆H₄IO]⁺ |

| 121 | [C₆H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-iodophenol. The general procedure involves the esterification of 4-iodophenol followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-Iodophenoxy)acetate

-

To a solution of 4-iodophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure ethyl 2-(4-iodophenoxy)acetate.

Step 2: Synthesis of this compound

-

Dissolve ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (5 equivalents) to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

Mandatory Visualization

The logical workflow for the synthesis of this compound is depicted in the following diagram.

An In-depth Technical Guide to 2-(4-Iodophenoxy)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Iodophenoxy)acetohydrazide is a halogenated aromatic hydrazide derivative belonging to the broader class of phenoxyacetohydrazides. This technical guide provides a comprehensive overview of its discovery, synthesis, and physicochemical properties. Furthermore, it delves into the extensive research on its various biological activities, including its potential as an antimicrobial, anticancer, anti-inflammatory, and anti-angiogenic agent. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a summary of key quantitative data. This document aims to serve as a foundational resource for researchers and professionals in the field of medicinal chemistry and drug development, highlighting the therapeutic promise of this compound and its analogs.

Introduction and Discovery

The discovery of this compound is situated within the broader exploration of phenoxyacetic acid derivatives and their hydrazides, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. While a singular "discovery" paper for this specific iodo-derivative is not prominent in the literature, its synthesis and investigation are a logical extension of the systematic evaluation of halogenated phenoxyacetohydrazides. The core structure combines a phenoxyacetic acid moiety, a known pharmacophore with herbicidal and therapeutic activities, with a hydrazide group, a versatile functional group known to be present in many biologically active compounds. The introduction of an iodine atom at the para position of the phenyl ring is a strategic modification intended to modulate the compound's lipophilicity, electronic properties, and potential for halogen bonding, thereby influencing its biological activity.

Hydrazide derivatives, in general, are recognized for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral effects.[1] The exploration of phenoxyacetohydrazides, therefore, represents a promising avenue for the development of novel therapeutic agents.

Synthesis and Characterization

The synthesis of this compound follows a straightforward and well-established chemical pathway common to other phenoxyacetohydrazide derivatives.

General Synthesis Pathway

The synthesis is typically a two-step process:

-

Etherification: 4-Iodophenol is reacted with an ethyl haloacetate (commonly ethyl chloroacetate or ethyl bromoacetate) in the presence of a base (like potassium carbonate) and a suitable solvent (such as acetone or ethanol) to yield ethyl 2-(4-iodophenoxy)acetate.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in a solvent like ethanol, usually under reflux, to produce the final product, this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate

-

To a solution of 4-iodophenol (1 equivalent) in acetone (10 volumes), add anhydrous potassium carbonate (1.5 equivalents).

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol (10 volumes).

-

Add hydrazine hydrate (85-99%) (1.2-1.5 equivalents) to the solution.

-

Reflux the mixture for 5-8 hours, monitoring the reaction by TLC.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol.[2]

Physicochemical Properties

| Property | Expected Value/Characteristic |

| Molecular Formula | C₈H₉IN₂O₂ |

| Molecular Weight | 292.08 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a crystalline solid with a defined melting point, likely above 150°C, similar to its chloro-analog.[3] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol, methanol, and DMSO. |

| Spectroscopic Data | |

| ¹H NMR | Characteristic peaks for aromatic protons, methylene protons (-OCH₂-), and hydrazide protons (-NH-NH₂). |

| ¹³C NMR | Peaks corresponding to the carbon atoms of the iodophenyl ring, the ether linkage, and the carbonyl group. |

| IR (cm⁻¹) | Absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), N-H bending (amide II), and C-O-C stretching (ether). |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |

Biological Activities and Therapeutic Potential

Phenoxyacetohydrazide derivatives have been extensively studied for a wide range of biological activities. The introduction of different substituents on the phenyl ring allows for the fine-tuning of their pharmacological properties.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their antimicrobial properties.[4] Various studies on substituted phenoxyacetohydrazides have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4][5] The mode of action is often attributed to the inhibition of essential enzymes or disruption of the cell wall synthesis in microorganisms.

For instance, studies on (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives showed moderate to good antibacterial activity against Staphylococcus pyogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4] It is plausible that this compound and its derivatives would exhibit similar antimicrobial profiles, which warrants further investigation.

Anticancer Activity

The anticancer potential of phenoxyacetohydrazide derivatives is an active area of research.[6] These compounds have been shown to inhibit the growth of various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6][7]

For example, novel morpholine-substituted phenoxyacetohydrazide derivatives have been synthesized and shown to possess both anti-inflammatory and anti-angiogenic properties.[7] One such derivative exhibited strong binding affinities to vascular endothelial growth factor (VEGF), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) in silico.[7] Furthermore, certain (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides have demonstrated significant cytotoxicity towards human colon cancer, prostate cancer, and lung cancer cell lines, with some compounds being more potent than the positive control, PAC-1.[8]

The following table summarizes the cytotoxic activity of some related hydrazone derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-arenoxybenzaldehyde N-acyl Hydrazone (1d) | PC-3 (Prostate) | 9.389 | [9] |

| 2-arenoxybenzaldehyde N-acyl Hydrazone (1e) | A-549 (Lung) | 13.39 | [9] |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18) | 769-P (Kidney) | >100 | [10] |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | LN-229 (Glioblastoma) | 0.77 | [10] |

Anti-inflammatory and Anti-angiogenic Activity

Chronic inflammation and pathological angiogenesis are key processes in several diseases, including cancer and rheumatoid arthritis. Phenoxyacetohydrazide derivatives have shown promise as dual-action therapeutic agents targeting these pathways.[7]

A study on a morpholine-substituted phenoxyacetohydrazide derivative demonstrated its ability to inhibit VEGF-induced angiogenesis in a dose-dependent manner in both in vivo and ex vivo models.[7] In a rat model of alkali-induced corneal neovascularization, this compound significantly suppressed the growth of new blood vessels.[7] The same compound also effectively reduced edema and neutrophil infiltration in a carrageenan-induced paw edema model, indicating potent anti-inflammatory activity.[7] The in vitro anti-inflammatory activity, assessed by the human red blood cell membrane stabilization assay, showed an IC₅₀ value of 155 µg/mL.[7]

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is commonly used to evaluate the antimicrobial activity of chemical compounds.[11]

-

Prepare a nutrient agar medium and sterilize it.

-

Inoculate the sterile agar with the test microorganism.

-

Pour the inoculated medium into sterile Petri dishes and allow it to solidify.

-

Create wells of a specific diameter in the agar plates using a sterile borer.

-

Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

-

A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Iodophenoxy)acetohydrazide and its Analogs: Synthesis, Biological Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxy acetohydrazide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives, particularly the hydrazone analogs, have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of 2-(4-iodophenoxy)acetohydrazide and its related analogs, focusing on their synthesis, quantitative biological data, and underlying mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key chemical and biological pathways to support further research and drug development efforts in this promising class of compounds.

Introduction

Hydrazide-hydrazones (-CONH-N=CH-) are a well-established class of compounds in drug discovery, known for their diverse pharmacological profiles which include antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1] The core structure, featuring an azometine proton, allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.

The 2-(phenoxy)acetohydrazide moiety serves as a key building block for creating extensive libraries of bioactive molecules. By reacting the terminal hydrazide group with various aldehydes and ketones, a diverse array of N-arylideneacetohydrazide analogs can be synthesized. The nature of the substituent on the phenoxy ring, such as the iodine atom in this compound, as well as the substitutions on the arylidene portion, plays a crucial role in modulating the biological efficacy of these compounds. Halogenated derivatives, in particular, are of high interest due to their potential to enhance bioactivity. While specific data on the iodo-analog is limited in publicly accessible literature, extensive research on chloro, fluoro, and nitro-substituted analogs provides a strong basis for understanding the structure-activity relationships (SAR) within this chemical family.

This guide will synthesize the available information on this compound and its analogs, presenting a technical resource for researchers aiming to explore this scaffold for therapeutic applications.

Synthesis and Characterization

The synthesis of 2-(phenoxy)acetohydrazide and its N-arylidene analogs is typically a straightforward two-step process. The general workflow involves the esterification of the corresponding phenol followed by hydrazinolysis to form the core acetohydrazide intermediate. This intermediate is then condensed with a selected aldehyde or ketone to yield the final hydrazone derivative.

General Synthesis Workflow

The logical flow for the synthesis of these compounds is illustrated below.

Caption: General two-step synthesis workflow for N'-arylidene-2-(4-iodophenoxy)acetohydrazide analogs.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 2-(Phenoxy)acetohydrazide Intermediate

This protocol is a generalized procedure based on methodologies for similar structures.[2][3]

-

Esterification: To a solution of the desired substituted phenol (1.0 eq) in a suitable solvent (e.g., acetone, ethanol), add a base such as anhydrous potassium carbonate (1.5 eq).

-

Add ethyl chloroacetate (1.2 eq) to the mixture.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and filter to remove the inorganic base. Evaporate the solvent under reduced pressure to obtain the crude ethyl (phenoxy)acetate ester.

-

Hydrazinolysis: Dissolve the crude ester (1.0 eq) in ethanol.

-

Add hydrazine hydrate (85-100%, 1.1-2.0 eq) to the solution.[2][4]

-

Reflux the mixture for 2-8 hours, monitoring by TLC until the ester spot disappears.[3]

-

Cool the reaction mixture to room temperature or in an ice bath. The resulting precipitate of the acetohydrazide is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.

Protocol 2.2.2: Synthesis of N'-Arylidene-2-(phenoxy)acetohydrazide Analogs (Hydrazones)

This protocol is adapted from various sources describing the condensation reaction.[4][5]

-

Dissolve the synthesized 2-(phenoxy)acetohydrazide intermediate (1.0 eq) in ethanol by heating under reflux.

-

Add the desired substituted aromatic aldehyde or ketone (1.1 eq) to the solution. A catalytic amount of glacial acetic acid or hydrochloric acid (2-3 drops) can be added to facilitate the reaction.[5]

-

Continue heating under reflux for 3-6 hours. The formation of a precipitate often indicates the progress of the reaction.

-

Allow the mixture to cool to room temperature, followed by further cooling in a refrigerator or ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Recrystallize the final hydrazone product from a suitable solvent (e.g., ethanol, DMF-ethanol mixture) to obtain a purified product.

-

Characterize the final compound using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Biological Activity and Quantitative Data

Analogs of this compound have been primarily investigated for their anticancer and antimicrobial properties. The biological activity is highly dependent on the nature and position of substituents on the aromatic rings.

Anticancer Activity

Hydrazone derivatives have shown significant cytotoxic effects against various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. While specific IC₅₀ values for the 2-(4-iodophenoxy) analog are not prominently reported, data for structurally similar compounds highlight the scaffold's potential.

Table 1: Cytotoxicity Data (IC₅₀ in µM) of Selected Acetohydrazide Analogs

| Compound ID | Core Structure | R-Group (on Arylidene) | Cell Line | IC₅₀ (µM) | Reference |

| 4o | 2-(5-fluoro-2-oxoindolin-1-yl) | 2-Hydroxy-4-methoxybenzylidene | SW620 (Colon) | 4.1 | [4] |

| PC-3 (Prostate) | 2.9 | [4] | |||

| NCI-H23 (Lung) | 3.5 | [4] | |||

| 4g | 2-(2-oxoindolin-1-yl) | 2-Hydroxy-4-methoxybenzylidene | SW620 (Colon) | 16.2 | [4] |

| PC-3 (Prostate) | 12.5 | [4] | |||

| NCI-H23 (Lung) | 14.8 | [4] | |||

| 17 | 3-(Phenylthio)propane hydrazide | (2-chloro-7-methoxyquinolin-3-yl)methylene | SH-SY5Y (Neuroblastoma) | 2.9 | [6] |

| Kelly (Neuroblastoma) | 1.3 | [6] | |||

| MCF-7 (Breast) | 14.1 | [6] | |||

| 4g (Aryl Sulfonate) | Hydrazone-Aryl Sulfonate | - | MCF-7 (Breast) | 17.8 | [5] |

| 4h (Aryl Sulfonate) | Hydrazone-Aryl Sulfonate | - | MCF-7 (Breast) | 21.2 | [5] |

Note: The table presents data for various hydrazone derivatives to illustrate the general activity of the pharmacophore, not specifically for this compound.

Antimicrobial Activity

The hydrazone scaffold is also a known antibacterial and antifungal agent. The activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC). Electron-withdrawing groups (like halogens or nitro groups) on the arylidene ring are often associated with enhanced antimicrobial potential.[7]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Hydrazone Analogs

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Isonicotinic Acid Hydrazones | S. aureus ATCC 6538 | 1.95 - 7.81 | [7] |

| S. epidermidis ATCC 12228 | 1.95 - 7.81 | [7] | |

| B. subtilis ATCC 6633 | 1.95 - 7.81 | [7] | |

| Pyrazole Acetohydrazides | S. aureus | 6.25 - 25 | [8] |

| E. coli | 6.25 - 25 | [8] | |

| C. albicans | 6.25 - 25 | [8] | |

| Pyrazoline/Hydrazone Derivatives | S. aureus | 64 - 512 | |

| E. faecalis | 32 - 512 | ||

| P. aeruginosa | 64 - 512 |

Note: This table summarizes MIC ranges for different classes of hydrazone derivatives to demonstrate their general antimicrobial potential.

Experimental Protocols for Biological Assays

General Workflow for Biological Screening

The typical pipeline for evaluating the biological activity of newly synthesized compounds is outlined below.

Caption: A typical workflow for the biological screening of synthesized chemical compounds.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for Broth Microdilution Antimicrobial Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3][7]

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the prepared inoculum to each well containing 50 µL of the serially diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Mechanism of Action: Anticancer Activity

Several studies on hydrazone derivatives suggest that their anticancer effect is mediated through the induction of apoptosis, particularly via the intrinsic or mitochondrial pathway.[5][7] This pathway is a critical cellular process for eliminating damaged or cancerous cells.

Intrinsic Apoptosis Signaling Pathway

The diagram below illustrates the key steps in the intrinsic apoptosis pathway that can be triggered by bioactive hydrazone compounds.

Caption: Intrinsic apoptosis pathway induced by hydrazone analogs via mitochondrial stress.

Mechanistic studies indicate that active hydrazone compounds can induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax.[7] This disrupts the mitochondrial outer membrane, causing the release of cytochrome c. The released cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex called the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, programmed cell death.[5][7]

Conclusion and Future Directions

The 2-(phenoxy)acetohydrazide scaffold, including the 4-iodo derivative and its analogs, represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility and ease of diversification make it an attractive target for medicinal chemists. The available data on halogenated and other substituted analogs demonstrate potent anticancer and antimicrobial activities, warranting further investigation.

Future research should focus on several key areas:

-

Synthesis and Screening: A systematic synthesis and screening of a library of this compound analogs should be performed to establish a clear structure-activity relationship and identify lead compounds with high potency and selectivity.

-

Mechanism of Action: While the intrinsic apoptosis pathway is implicated, further studies are needed to identify the specific molecular targets of these compounds. Understanding the precise mechanism will facilitate rational drug design and optimization.

-

Pharmacokinetic Profiling: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies should be conducted on lead compounds to assess their drug-likeness and potential for in vivo efficacy.

-

In Vivo Studies: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a living system.

By pursuing these research avenues, the full therapeutic potential of this compound and its analogs can be unlocked, potentially leading to the development of new and effective treatments for cancer and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. deq.mt.gov [deq.mt.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. turkjps.org [turkjps.org]

- 9. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on 2-(4-Iodophenoxy)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies, synthesis, characterization, and potential biological activities of 2-(4-Iodophenoxy)acetohydrazide. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates from established knowledge of closely related phenoxyacetohydrazide derivatives to provide a robust theoretical framework for researchers.

Introduction

Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The core structure, characterized by an azomethine group (-NH–N=CH-), is a key pharmacophore. The this compound scaffold, which incorporates an iodine atom at the para-position of the phenoxy ring, is of particular interest due to the known influence of halogen substitution on the lipophilicity and pharmacological activity of drug candidates. This guide outlines the theoretical basis for its synthesis, expected analytical characteristics, and potential therapeutic applications.

Synthesis and Mechanism

The synthesis of this compound is theoretically approached via a two-step process, a common and efficient method for preparing phenoxyacetic acid hydrazides.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-Iodophenoxy)acetate

-

To a solution of 4-iodophenol (1 equivalent) in a suitable solvent such as dry acetone or ethanol, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.

-

Purify the crude product by recrystallization from ethanol or by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (2-3 equivalents) to the solution.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, reduce the volume of the solvent by distillation.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold distilled water, and dry.

-

Recrystallize the crude this compound from ethanol to obtain pure crystals.[1][2][3]

Logical Workflow for Synthesis

References

An In-depth Technical Guide on the Safety and Handling of 2-(4-Iodophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). 2-(4-Iodophenoxy)acetohydrazide is a chemical compound for research and development purposes, and its toxicological properties have not been fully investigated. Always handle this compound in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

Introduction

This compound is a member of the phenoxyacetohydrazide class of compounds, which are of interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of an iodine atom on the phenyl ring and the reactive acetohydrazide moiety make this compound a versatile intermediate for the synthesis of various heterocyclic compounds and potential drug candidates. This guide provides a comprehensive overview of the known safety and handling information for this compound, based on data from structurally similar compounds and general knowledge of its functional groups.

Hazard Identification and Classification

A specific Globally Harmonized System (GHS) classification for this compound is not currently available. However, based on the known hazards of its structural components—iodinated aromatic compounds and hydrazides—a precautionary classification is provided below.

Inferred GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life. |

This classification is inferred and should be used for precautionary purposes only.

Hazard Summary

-

Acute Effects: Harmful if swallowed, causing irritation to the gastrointestinal tract. May cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.

-

Chronic Effects: The chronic toxicological effects have not been determined. Prolonged or repeated exposure may cause damage to organs. Iodinated compounds can affect the thyroid gland.

-

Environmental Effects: May be harmful to aquatic life with long-lasting effects.

Physical and Chemical Properties

Specific physical and chemical property data for this compound are limited. The table below provides available data for a closely related compound, 2-(4-Chlorophenoxy)acetohydrazide, to offer an estimation.

| Property | Value (for 2-(4-Chlorophenoxy)acetohydrazide) | Reference |

| Molecular Formula | C₈H₉IN₂O₂ | - |

| Molecular Weight | 292.07 g/mol | - |

| Appearance | White to off-white solid | Inferred |

| Melting Point | 152-154 °C | Inferred from chloro-analog |

| Solubility | Soluble in ethanol and DMSO | Inferred |

Handling and Storage

Personal Protective Equipment (PPE)

| Equipment | Specifications |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator is recommended. |

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials.

Experimental Protocols

Synthesis of this compound

This is a general procedure based on the synthesis of similar phenoxyacetohydrazides.[1]

Materials:

-

Ethyl 2-(4-iodophenoxy)acetate

-

Hydrazine hydrate (80%)

-

Ethanol

Procedure:

-

Dissolve ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Synthesis workflow for this compound.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on general data for hydrazides and halogenated aromatic compounds.

Acute Toxicity

No specific LD50 data is available. Based on analogs like 2,4-dichlorophenoxyacetic acid, it is expected to be harmful if swallowed.[2]

Skin and Eye Irritation

Structurally similar compounds are known to cause skin and eye irritation.

Sensitization

Some hydrazide derivatives have been shown to be skin sensitizers.[2]

First-Aid Measures

| Exposure | First-Aid Procedure |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, and hydrogen iodide.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal.

Disposal Considerations

Dispose of in accordance with local, state, and federal regulations.

Logical Relationships in Safety Assessment

The safety assessment of this compound is based on a logical flow from its chemical identity to the necessary safety precautions.

Logical flow for safety assessment.

References

Preliminary Screening of 2-(4-Iodophenoxy)acetohydrazide for Anticancer Activity: A Technical Guide

Disclaimer: This document provides a generalized technical guide for the preliminary screening of the anticancer activity of 2-(4-Iodophenoxy)acetohydrazide. As of the writing of this guide, specific experimental data for this compound is not available in the public domain. The methodologies and expected outcomes presented herein are based on established protocols for similar hydrazide and hydrazone derivatives with known anticancer properties. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3] The core structure, characterized by the -CONHNH- functional group, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The presence of a phenoxyacetic acid moiety in this compound suggests its potential as a candidate for anticancer drug discovery, as this structural motif is found in other biologically active compounds.[4][5]

This guide outlines a comprehensive approach to the preliminary in vitro screening of this compound for its potential anticancer activity. It covers a plausible synthetic route, a detailed protocol for assessing cytotoxicity against cancer cell lines, a framework for data presentation, and a discussion of potential signaling pathways that may be involved.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-iodophenol. The general strategy involves the esterification of the phenol followed by hydrazinolysis.[4][6]

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(4-Iodophenoxy)acetate

-

To a solution of 4-iodophenol in a suitable solvent such as acetone or DMF, add an equimolar amount of a base like potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate dropwise to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 2-(4-iodophenoxy)acetate in ethanol.

-

Add an excess of hydrazine hydrate (80-99%) to the solution.[4]

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.[4]

-

Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield this compound.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening

The preliminary assessment of the anticancer activity of this compound can be performed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[7][8]

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation

The quantitative data obtained from the in vitro screening should be summarized in a clear and structured table. This allows for easy comparison of the cytotoxic effects of this compound across different cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Expected Value |

| A549 | Lung Carcinoma | Expected Value |

| HCT-116 | Colon Carcinoma | Expected Value |

| HepG2 | Hepatocellular Carcinoma | Expected Value |

| Doxorubicin | (Positive Control) | Known Value |

Note: The IC50 values are placeholders and would be determined experimentally.

Potential Signaling Pathways and Mechanism of Action

While the specific mechanism of action for this compound is unknown, related hydrazone derivatives have been shown to exert their anticancer effects through various signaling pathways.[9] These may include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

A potential mechanism could involve the induction of the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress and leads to the activation of caspase-9 and subsequently caspase-3, which are key executioner caspases. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this pathway, with pro-apoptotic members like Bax and Bak promoting apoptosis and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it. Hydrazone derivatives have been reported to modulate the expression of these proteins, leading to an increased Bax/Bcl-2 ratio and subsequent apoptosis.[10]

Conclusion